molecular formula C19H14Cl2N2O2 B2644011 N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941953-94-2

N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2644011
CAS No.: 941953-94-2
M. Wt: 373.23
InChI Key: RWDBRIZZKKEZLB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This molecule belongs to the 6-oxo-1,6-dihydropyridine carboxamide class of compounds, which are characterized by a twisted molecular conformation where the pyridine and benzene rings can approach a near-perpendicular orientation . This specific dihydropyridine scaffold is of significant interest in medicinal chemistry and chemical biology. Compounds within this class have been explored as key intermediates and scaffolds in the synthesis of molecules with potential biological activity. Research into analogous structures has indicated that the 6-oxo-1,6-dihydropyridine core can participate in forming specific supramolecular architectures, such as lactam-lactam dimers (LLDs) or extended chains, via N-H···O hydrogen bonds, which is a critical consideration in crystallography and materials science . Furthermore, derivatives featuring the 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide structure have been investigated for various pharmacological applications, serving as precursors or models in the development of enzyme inhibitors . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-15-8-5-13(6-9-15)11-23-12-14(7-10-18(23)24)19(25)22-17-4-2-1-3-16(17)21/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDBRIZZKKEZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired dihydropyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

Scientific Research Applications

N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name CAS No. Molecular Formula Substituent Modifications Key Features
Target Compound :
N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
- C₁₉H₁₄Cl₂N₂O₂ - 2-chlorophenyl (amide N)
- 4-chlorobenzyl (pyridine N)
Dual chlorination enhances lipophilicity and potential bioactivity.
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 339024-51-0 C₁₉H₁₃Cl₃N₂O₂ - 3-chlorobenzyl (pyridine N)
- 4-chlorophenyl (amide N)
Increased chlorine content (3 Cl atoms) may improve pesticidal activity.
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 338977-35-8 C₂₀H₁₆Cl₂N₂O₃ - 3-chlorobenzyl (pyridine N)
- 4-methoxyphenyl (amide N)
Methoxy group enhances solubility and alters electronic properties.
1-[(4-Chlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 338783-35-0 C₁₉H₂₂ClN₃O₃ - Morpholinyl-ethyl (amide N)
- 4-chlorobenzyl (pyridine N)
Morpholine moiety introduces hydrogen-bonding capacity and pharmacokinetic optimization.
N-(5-Chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 941884-71-5 C₂₀H₁₃Cl₂N₃O₂ - 2-Chlorobenzyl (pyridine N)
- 5-Chloro-2-cyanophenyl (amide N)
Cyano group increases electrophilicity and potential receptor binding.

Biological Activity

N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a dihydropyridine ring , chlorophenyl substituents, and a carboxamide functional group . Its structural formula can be represented as follows:

C19H14Cl2N2O2\text{C}_{19}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to modulate the activity of enzymes and receptors, influencing several biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors such as GABA and voltage-gated sodium channels, affecting neurotransmission and neuronal excitability.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties. For instance, studies have shown that certain analogs can protect against seizures in animal models, demonstrating efficacy comparable to established antiepileptic drugs. In particular, compounds tested in the maximal electroshock (MES) test showed significant protective effects with ED50 values indicating promising therapeutic potential .

Antinociceptive Effects

The compound has also been evaluated for its analgesic properties. Studies suggest that it exhibits both central and peripheral analgesic effects, which could be beneficial in pain management therapies. The mechanism appears to involve modulation of pain pathways through interaction with TRPV1 receptors .

Case Studies

  • Study on Anticonvulsant Activity :
    • Objective : Evaluate the anticonvulsant potential of the compound.
    • Methodology : Administered to mice in MES tests.
    • Results : Showed significant seizure protection at doses of 100 mg/kg, outperforming some conventional drugs .
  • Investigation into Hepatotoxicity :
    • Objective : Assess the safety profile regarding liver toxicity.
    • Methodology : Tested on HepG2 cells at varying concentrations.
    • Results : No significant hepatotoxicity was observed at concentrations ranging from 1–100 μM, indicating a favorable safety profile .

Research Findings

A comprehensive review of literature reveals several promising findings related to the biological activity of this compound:

Study FocusFindings
AnticonvulsantSignificant activity in MES tests; ED50 values comparable to reference drugs .
Analgesic PropertiesExhibits central and peripheral analgesic effects; interacts with TRPV1 receptors .
Safety ProfileNo hepatotoxicity at tested concentrations; good cell viability maintained .

Q & A

Q. Methodological Notes

  • Synthetic Optimization : Monitor intermediates via TLC/HPLC to minimize side reactions .
  • Crystallography : Use synchrotron radiation for high-resolution (<1.0 Å) structural analysis .
  • Enzyme Assays : Pre-incubate with NADPH for CYP450 studies to assess time-dependent inhibition .

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